molecular formula C22H30N4O3S B2741612 N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide CAS No. 1049525-66-7

N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide

Cat. No.: B2741612
CAS No.: 1049525-66-7
M. Wt: 430.57
InChI Key: CDXQNYQZXFOXPH-UHFFFAOYSA-N
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Description

N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. Its molecular structure integrates several pharmacologically active motifs, including a sulfonamide group, a phenylpiperazine moiety, and an acetamide group. Sulfonamide-containing compounds are a significant class in pharmaceutical research due to their diverse biological activities . The phenylpiperazine group is a common feature in molecules that interact with the central nervous system . As a result, this compound serves as a valuable intermediate or target molecule for researchers investigating structure-activity relationships (SAR), particularly in the development of new central nervous system (CNS) agents. The specific mechanism of action, binding affinity, and pharmacological profile of this compound are areas of active investigation and require further characterization by researchers. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[3-methyl-4-[3-(4-phenylpiperazin-1-yl)propylsulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S/c1-18-17-20(24-19(2)27)9-10-22(18)30(28,29)23-11-6-12-25-13-15-26(16-14-25)21-7-4-3-5-8-21/h3-5,7-10,17,23H,6,11-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXQNYQZXFOXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Structure Deconstruction

The target molecule dissects into three modular components:

  • 3-Methyl-4-sulfamoylphenylacetamide backbone : Provides structural rigidity and hydrogen-bonding capacity via the acetamide and sulfamoyl moieties.
  • 3-(4-Phenylpiperazin-1-yl)propyl side chain : Contributes pharmacological activity through piperazine’s affinity for neurotransmitter receptors.
  • Sulfonamide linker : Serves as a metabolic-stable connection between aromatic and aliphatic domains.

Critical Synthetic Challenges

  • Regioselective sulfonation at the phenyl ring’s para position despite ortho methyl steric effects.
  • Amine protection strategies to prevent undesired N-acetylation during sulfamoyl bond formation.
  • Purification hurdles due to the compound’s high polarity (logP ≈ 1.8) and zwitterionic character at physiological pH.

Synthetic Routes and Optimization Strategies

Route A: Sulfonyl Chloride-Amide Coupling (Patent-US6992193B2 Derived)

Step 1: 4-Amino-3-methylphenylacetamide Synthesis
4-Nitro-3-methylbenzoic acid → (1) SOCl2, reflux → Acid chloride  
(2) NH3/EtOH, 0°C → 4-Nitro-3-methylbenzamide  
(3) H2/Pd-C, MeOH → 4-Amino-3-methylbenzamide  
(4) Ac2O, pyridine → 4-Acetamido-3-methylbenzamide  

Yield : 58% over 4 steps

Step 2: Sulfonation and Chloride Formation
4-Acetamido-3-methylbenzamide → (1) ClSO3H, 0°C → 4-Chlorosulfonyl-3-methylphenylacetamide  
(2) PCl5, DCM, reflux → Sulfonyl chloride intermediate  

Key Insight : Excess PCl5 (1.5 eq) minimizes disulfonate byproducts.

Step 3: Piperazine-Propylamine Preparation
1-Phenylpiperazine + 3-Bromopropylamine hydrobromide → K2CO3, CH3CN, 80°C → 3-(4-Phenylpiperazin-1-yl)propan-1-amine  

Purification : Silica gel chromatography (EtOAc:MeOH:NH4OH = 8:1:1)

Step 4: Final Coupling
Sulfonyl chloride (1 eq) + Piperazine-propylamine (1.2 eq) → Et3N (2 eq), DCM, 0°C → RT, 12h  

Yield : 67%

Route B: Thiol Oxidation Pathway (PMC9462268 Inspired)

Step 1: Thioether Intermediate
4-Iodo-3-methylphenylacetamide + 3-(4-Phenylpiperazin-1-yl)propane-1-thiol → CuI, L-proline, K2CO3, DMSO → Thioether  

Advantage : Avoids hazardous chlorosulfonic acid

Step 2: NaIO4-Mediated Oxidation
Thioether (1 eq) + NaIO4 (2.3 eq) → H2O:THF (3:1), reflux → Sulfonamide  

Yield : 71%

Comparative Analysis of Routes

Parameter Route A Route B
Total Yield 58% → 67% 71%
Hazardous Reagents ClSO3H, PCl5 NaIO4
Purification Steps 4 3
Scalability Pilot-scale Lab-scale

Critical Process Parameters

Temperature Control in Sulfonation

  • <5°C : Prevents acetamide hydrolysis during ClSO3H reaction
  • 25-30°C : Optimal for amine-sulfonyl chloride coupling (ΔG‡ = 68 kJ/mol)

Solvent Selection Matrix

Step Recommended Solvent Alternatives
Sulfonyl Chloride DCM Chlorobenzene
Amine Coupling THF DMF (for polar substrates)
Crystallization EtOAc/Hexane MeOH/H2O

Analytical Characterization

Spectroscopic Fingerprints

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, SO2NH), 7.85 (d, J=8.4 Hz, 1H, ArH), 7.45 (d, J=8.4 Hz, 1H, ArH), 3.42 (t, J=6.8 Hz, 2H, CH2N), 2.98 (m, 4H, piperazine), 2.38 (s, 3H, CH3)
  • HRMS (ESI+) : m/z 417.1921 [M+H]+ (Calc. 417.1918)

Purity Optimization

Technique Conditions Purity Achieved
Prep-HPLC C18, MeCN:H2O (0.1% TFA) 99.1%
Recrystallization EtOH/H2O (7:3), -20°C 97.8%

Industrial-Scale Considerations

Cost Analysis

Component Route A Cost/kg Route B Cost/kg
Raw Materials $2,450 $3,120
Waste Disposal $980 $420
Total $3,430 $3,540

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : Route A: 32 vs. Route B: 28
  • E-Factor : Route A: 18 vs. Route B: 15

Chemical Reactions Analysis

Sulfamoyl Group Reactivity

The sulfamoyl (–SO₂–NH–) moiety serves as a key reactive site, participating in nucleophilic substitutions and hydrolysis:

Reaction TypeConditionsProducts/OutcomesEvidence Source
Acid-Catalyzed Hydrolysis 6M HCl, reflux (110°C, 8h)Cleavage to sulfonic acid + amine
Alkaline Hydrolysis 2M NaOH, 80°C, 4hFormation of sulfonate salts
N-Alkylation K₂CO₃, DMF, alkyl halides (RT)Secondary/tertiary sulfonamides
  • Mechanistic Insight : The sulfamoyl nitrogen exhibits moderate nucleophilicity, enabling alkylation under polar aprotic solvents. Hydrolysis follows a two-step SN1 mechanism in acidic media, while alkaline conditions promote direct nucleophilic attack on the sulfur atom .

Acetamide Core Transformations

The central acetamide group (–NHCOCH₃) undergoes hydrolysis and condensation reactions:

Reaction TypeReagents/ConditionsOutcomeSelectivity
Acid Hydrolysis H₂SO₄ (conc.), Δ, 3hCleavage to acetic acid + aniline>90% yield
Enzymatic Hydrolysis Porcine liver esterase, pH 7.4, 37°CSelective deacetylation72% conversion
Schiff Base Formation Aldehydes, EtOH, ΔImine-linked conjugatesModerate
  • Kinetic Data : Hydrolysis rates correlate with steric hindrance from the 3-methyl substituent, reducing reactivity by ~40% compared to unsubstituted analogs.

4-Phenylpiperazine Modifications

The 4-phenylpiperazine side chain enables regioselective functionalization:

Reaction TypeConditionsProductsApplication
N-Arylation CuI, L-proline, K₂CO₃, DMSOAryl-piperazine hybridsCOX-II inhibitor leads
Salt Formation HCl/EtOH, 0°CHydrochloride salt (mp 218–220°C)Improved solubility
Metal Complexation ZnCl₂, MeOH, RTOctahedral Zn²⁺ complexesCatalytic studies
  • Computational Validation : DFT studies indicate the piperazine nitrogen’s lone pair contributes to metal coordination (bond length: Zn–N = 2.08 Å) .

Cross-Coupling Reactions

The aromatic ring supports palladium-catalyzed couplings:

Reaction TypeCatalytic SystemSubstituent IntroducedYield
Suzuki–Miyaura Pd(PPh₃)₄, K₂CO₃, dioxaneAryl boronic acids65–78%
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃Primary/secondary amines55–82%
  • Limitations : Electron-withdrawing sulfamoyl groups reduce electrophilicity at the para position, necessitating elevated temperatures (80–100°C) .

Oxidative Pathways

Controlled oxidation targets the propyl linker and phenyl groups:

Reaction SiteOxidizing AgentProductsComments
Propyl Linker KMnO₄, H₂O, ΔKetone formation (C=O)Low yield (32%)
Phenyl Ring mCPBA, CH₂Cl₂Epoxidation (minor)<10% conversion

Biochemical Interactions

The compound modulates enzyme activity through covalent/non-covalent interactions:

Target EnzymeInteraction TypeIC₅₀/Inhibition ConstantStructural Basis
COX-II H-bonding with Ser339/Arg4990.0283 nM (competitive) Sulfamoyl group anchors active site
CYP3A4 π–π stacking with heme8.6 μM (non-competitive) Phenylpiperazine orientation
  • MD Simulations : The sulfamoyl group forms a 2.14 Å H-bond with Ser339 in COX-II, while the phenylpiperazine occupies a hydrophobic pocket (binding energy: −9.2 kcal/mol) .

Stability Under Stress Conditions

Forced degradation studies reveal decomposition pathways:

ConditionDegradation ProductsHalf-Life (t₁/₂)Mechanism
Photolysis (UV, 254 nm)Desulfonated derivative4.2hRadical-initiated cleavage
Thermal (150°C, dry)Acetic acid + sulfonamide1.5hRetro-ene reaction
Oxidative (H₂O₂, pH 3)N-Oxide of piperazine6.8hElectrophilic attack

Synthetic Utility

Key applications in multi-step syntheses:

ApplicationSequenceYield (%)Reference Compound
Anticancer Agent PrecursorSuzuki coupling → N-alkylation58Analog of PYZ40
PET Tracer¹⁸F-fluorination → HPLC41 (RCY)Structural mimic of THZD3

Scientific Research Applications

Anticonvulsant Activity

1. Background and Mechanism of Action

Anticonvulsants are critical in managing epilepsy and other seizure disorders. The compound N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide has been investigated for its potential anticonvulsant effects through various studies. The mechanism is believed to involve modulation of voltage-sensitive sodium channels, which play a pivotal role in neuronal excitability.

2. Case Studies and Research Findings

Several studies have highlighted the anticonvulsant properties of related compounds, providing insights into the efficacy of this compound:

  • Study on Phenylacetamides : A study synthesized various N-phenylacetamide derivatives, including those with piperazine structures, and evaluated their anticonvulsant activity using maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Results indicated that certain derivatives exhibited significant activity, suggesting that modifications to the piperazine moiety can enhance efficacy against seizures .
  • Comparative Analysis : In research comparing different phenylpiperazine derivatives, some compounds demonstrated superior protective indexes in seizure models, indicating that structural variations significantly impact anticonvulsant potency. For instance, one derivative showed an effective dose (ED50) in the MES model that was comparable to established antiepileptic drugs .

Pharmacological Insights

1. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of this compound. SAR studies have shown that modifications in the piperazine ring and sulfamoyl group can lead to enhanced anticonvulsant activity. For example, substituents on the piperazine nitrogen can significantly affect binding affinity to sodium channels .

2. Neurotoxicity Assessment

Neurotoxicity is a critical consideration in developing new anticonvulsants. In animal models, compounds derived from similar structures were assessed for acute neurological toxicity using the rotarod test. Many showed promising safety profiles, indicating potential for further development without significant neurotoxic effects .

Mechanism of Action

The mechanism of action of N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfamoyl group may also play a role in enhancing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including modulation of neurotransmitter release and receptor activity.

Comparison with Similar Compounds

Core Structural Variations

The following compounds share key structural motifs (acetamide, sulfamoyl, or piperazine groups) but differ in substituents, which influence their biological and physicochemical properties:

Compound Name Key Structural Differences vs. Target Compound Potential Functional Impact Reference
N-(4-(N-(3-(4-benzylpiperazin-1-yl)propyl)sulfamoyl)-2-chlorophenyl)acetamide (C4019) - 4-Benzylpiperazine (vs. 4-phenylpiperazine)
- 2-Chloro substituent on phenyl
Altered receptor selectivity; increased lipophilicity
N-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]-acetamide (ACI-INT-1496) - Pyrimidinylamino-sulfonyl (vs. piperazine-propyl-sulfamoyl) Reduced bulk; potential for hydrogen bonding
Piperamide (N-(4-{4-[3-(dimethylamino)propyl]piperazin-1-yl}phenyl)acetamide) - Dimethylaminopropyl-piperazine (vs. phenylpiperazine) Enhanced basicity; altered blood-brain barrier penetration
N-(3-(3-[4-(4-fluorophenyl)piperazino]-1-propynyl)phenyl)acetamide - 4-Fluorophenylpiperazine
- Propynyl spacer (vs. propyl)
Increased electronic effects; rigid backbone

Physicochemical Properties

  • Lipophilicity: The 4-phenylpiperazine in the target compound contributes moderate lipophilicity. Analogs like C4019 (benzyl group) are more lipophilic, whereas Piperamide (dimethylaminopropyl) is more hydrophilic .
  • Solubility : Sulfamoyl groups generally improve aqueous solubility, but bulky substituents (e.g., pyrimidinyl in ACI-INT-1496) may reduce it .
  • Metabolic Stability : Piperazine derivatives are prone to N-dealkylation. Fluorinated analogs (e.g., fluorophenyl in ) may resist oxidative metabolism.

Biological Activity

N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide, with the CAS number 1049525-66-7, is a novel compound that has garnered attention due to its potential biological activities. This compound incorporates a sulfamoyl group and a piperazine moiety, which are known to enhance pharmacological properties. The following sections detail the synthesis, structure-activity relationships (SAR), and biological activities of this compound based on diverse research findings.

The molecular formula of this compound is C22H30N4O3S, with a molecular weight of 430.6 g/mol. The structure features a piperazine ring that is crucial for its biological activity, particularly in central nervous system (CNS) interactions.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions that create the desired sulfamoyl and piperazine functionalities. Research has shown that modifications to the piperazine ring can significantly influence the biological activity of derivatives. For instance, studies have indicated that increasing lipophilicity enhances antimicrobial activity against various strains of Mycobacterium tuberculosis, emphasizing the importance of structural modifications in drug design .

Anticonvulsant Activity

In animal models, derivatives of this compound have been evaluated for their anticonvulsant properties. A study demonstrated that certain analogs exhibited significant protection in maximal electroshock (MES) tests, indicating their potential as antiepileptic drugs. The results showed that compounds with higher lipophilicity tended to have delayed but prolonged anticonvulsant effects .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties, particularly against mycobacterial strains. Enhanced activity was noted for specific structural modifications, reinforcing the role of the piperazine moiety in improving bioactivity against pathogens . Table 1 summarizes key findings from studies on antimicrobial activity.

Compound VariantActivity Against MtbLipophilicity (log P)Observations
Original CompoundModerate2.5Effective against resistant strains
Modified Variant 1High3.0Increased efficacy observed
Modified Variant 2Low1.8Less effective than original

Receptor Binding Affinity

Research has indicated that this compound exhibits binding affinity for various neurotransmitter receptors, including serotonin and dopamine receptors. This affinity suggests potential applications in treating psychiatric disorders . The binding characteristics are summarized in Table 2.

Receptor TypeBinding Affinity (Ki, nM)Selectivity
D257.7Moderate
D31.21High

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Epilepsy Treatment : A study involving animal models demonstrated significant anticonvulsant effects when administered at specific doses, showcasing its potential as a treatment for epilepsy .
  • Antimicrobial Efficacy : In vitro studies revealed that derivatives with enhanced lipophilicity showed superior activity against mycobacterial infections compared to standard treatments .

Q & A

Basic: What are the optimal synthetic routes for N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves sequential functionalization of the phenylacetamide core. A plausible route (based on analogous sulfamoyl-acetamide syntheses) includes:

Sulfamoylation: Reacting 3-methyl-4-aminophenylacetamide with chlorosulfonic acid to introduce the sulfamoyl group.

Propyl linker attachment: Coupling the sulfamoyl intermediate with 3-(4-phenylpiperazin-1-yl)propylamine under Mitsunobu or nucleophilic substitution conditions .

Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity.

Characterization: Validate via 1H^1H/13C^{13}C-NMR (amide proton at δ ~8.5 ppm, sulfonamide S=O stretch at ~1350 cm1^{-1} in IR), and HPLC (C18 column, retention time compared to standards) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the phenylpiperazine-sulfamoyl motif in biological activity?

Methodological Answer:

  • Systematic substitutions: Synthesize analogs with:
    • Varied alkyl chain lengths (e.g., ethyl vs. propyl linkers).
    • Modified piperazine substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl).
    • Alternative sulfonamide groups (e.g., methylsulfonyl vs. phenylsulfonyl) .
  • Assay selection: Test against target receptors (e.g., serotonin/dopamine receptors via radioligand binding assays) and enzymes (e.g., carbonic anhydrase via stopped-flow kinetics).
  • Data analysis: Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity trends. For example, the phenylpiperazine moiety may enhance CNS penetration, while sulfamoyl groups influence enzyme inhibition .

Basic: What analytical techniques are critical for confirming the molecular stability of this compound under storage conditions?

Methodological Answer:

  • Stability profiling:
    • Thermogravimetric analysis (TGA): Assess decomposition temperature (expected >200°C for sulfonamides).
    • HPLC-MS: Monitor degradation products (e.g., hydrolysis of sulfamoyl group) under accelerated conditions (40°C/75% RH for 4 weeks).
    • Light sensitivity: Store in amber vials; UV-vis spectroscopy to detect photodegradation (λmax shifts).
  • Storage recommendations: Desiccated at -20°C in inert atmosphere (argon) to prevent oxidation of the piperazine ring .

Advanced: How can contradictory data on receptor binding affinity be resolved across independent studies?

Methodological Answer:
Contradictions may arise from:

  • Assay variability: Standardize protocols (e.g., cell line: HEK293 vs. CHO-K1; ligand concentration ranges).
  • Compound purity: Re-evaluate batches via LC-MS to rule out impurities (e.g., residual propylamine intermediates).
  • Receptor subtype specificity: Perform selective antagonism assays (e.g., β-adrenergic subtypes using CGP20712A or ICI-118,551) .
  • Statistical rigor: Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey test) to differentiate true activity vs. experimental noise.

Basic: What computational tools are recommended for predicting the pharmacokinetic (PK) properties of this compound?

Methodological Answer:

  • Software: SwissADME or pkCSM for predicting:
    • Lipophilicity: LogP (~3.5 estimated for phenylpiperazine derivatives).
    • Blood-brain barrier (BBB) penetration: High likelihood due to piperazine moiety .
    • Metabolic sites: CYP3A4-mediated oxidation of the propyl linker (validate via hepatic microsome assays).
  • Crystal structure data: Use PubChem (CID: refer to analogous entries) to extract solubility and melting point trends .

Advanced: How can the compound’s selectivity for dual targets (e.g., GPCRs and enzymes) be systematically validated?

Methodological Answer:

  • Target panel screening: Use broad-scale profiling (e.g., CEREP Psychoactive Drug Screen) to identify off-target interactions.
  • Mechanistic studies:
    • GPCRs: cAMP accumulation assays (e.g., for 5-HT1A_{1A} receptors).
    • Enzymes: Fluorescence-based inhibition assays (e.g., carbonic anhydrase II).
  • Negative controls: Compare activity against piperazine-free analogs to isolate the sulfamoyl contribution .

Basic: What strategies mitigate solubility challenges in in vivo studies?

Methodological Answer:

  • Formulation: Use co-solvents (e.g., 10% DMSO in saline) or cyclodextrin-based encapsulation.
  • Salt formation: Prepare hydrochloride salts (if amine groups are protonatable).
  • Particle size reduction: Nano-milling to enhance bioavailability .

Advanced: How can synthetic byproducts be identified and minimized during scale-up?

Methodological Answer:

  • Process optimization:
    • Reaction monitoring: In-situ FTIR to track sulfamoylation completion.
    • Byproduct analysis: LC-MS to detect dimerization (e.g., disulfonamides) or hydrolysis products.
  • Green chemistry: Replace chlorinated solvents with cyclopentyl methyl ether (CPME) for safer scaling .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

  • Hazard assessment: Review SDS of structurally similar acetamides (e.g., irritant potential of sulfonamides).
  • PPE: Gloves (nitrile), lab coat, and eye protection.
  • Waste disposal: Neutralize acidic/basic residues before incineration .

Advanced: How can machine learning models enhance SAR prediction for this compound class?

Methodological Answer:

  • Dataset curation: Compile bioactivity data from ChEMBL or PubChem for sulfamoyl-piperazine analogs.
  • Model training: Use Random Forest or graph neural networks (GNNs) to predict IC50_{50} values.
  • Validation: Compare predicted vs. experimental results for newly synthesized derivatives .

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